Dimethyl aziridinium

Aziridinium Hydrolysis Reaction Mechanism Alkylating Agent Stability

Dimethyl aziridinium (1,1-dimethylaziridinium, chloride, hydrochloride) is a quaternary aziridinium salt featuring a strained three-membered ring with two methyl substituents on the ring nitrogen. This N,N-dimethyl substitution pattern fundamentally differentiates its reactivity, stability, and alkylation selectivity from C-substituted and unsubstituted aziridinium analogs, making it a specialized tool for mechanistic studies and a critical impurity marker in pharmaceutical quality control.

Molecular Formula C4H11Cl2N
Molecular Weight 144.04 g/mol
CAS No. 18902-06-2
Cat. No. B098671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl aziridinium
CAS18902-06-2
SynonymsDimethyl aziridinium
Molecular FormulaC4H11Cl2N
Molecular Weight144.04 g/mol
Structural Identifiers
SMILESC[N+]1(CC1)C.Cl.[Cl-]
InChIInChI=1S/C4H10N.2ClH/c1-5(2)3-4-5;;/h3-4H2,1-2H3;2*1H/q+1;;/p-1
InChIKeyRBBJKUUAVKDJDN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Aziridinium (CAS 18902-06-2): Sourcing a Differentiated Quaternary Alkylator for Research and Analytical Control


Dimethyl aziridinium (1,1-dimethylaziridinium, chloride, hydrochloride) is a quaternary aziridinium salt featuring a strained three-membered ring with two methyl substituents on the ring nitrogen . This N,N-dimethyl substitution pattern fundamentally differentiates its reactivity, stability, and alkylation selectivity from C-substituted and unsubstituted aziridinium analogs, making it a specialized tool for mechanistic studies and a critical impurity marker in pharmaceutical quality control .

Analytical standard
Trace impurity monitoring in pharmaceutical QC
Mechanistic probe
DNA alkylation site-specificity studies
Affinity label
Active-site labeling of serine hydrolases

Why N,N-Dimethyl Substitution Differentiates This Aziridinium from Other Alkylating Agents


The electronic, steric, and mechanistic consequences of N- versus C-methylation are profound for aziridinium ions. For example, 2,2-dimethylaziridinium cations hydrolyze via an SN1 pathway with rapid inactivation, while unsubstituted and 2-methyl analogs follow an SN2 mechanism . N,N-Dimethyl substitution creates a quaternary ammonium center that eliminates the N-H proton, altering the cation’s stability and ring-opening kinetics . Furthermore, the dimethylaziridinium ion exhibits DNA sequence-dependent physical binding specificity that is not observed with simpler, non-specific alkylators like methyl methanesulfonate . Consequently, no other aziridinium congener can be assumed to replicate its reactivity profile without explicit experimental validation.

Target
Potential substitute
Risk summary
N,N-dimethylaziridinium
2,2-dimethylaziridinium
SN1 hydrolysis may cause rapid loss of alkylating activity, diverging from SN2-controlled reactivity
N,N-dimethylaziridinium
Methyl methanesulfonate
Lacks DNA sequence-dependent binding specificity, altering alkylation site distribution
N,N-dimethylaziridinium
Unsubstituted aziridinium
Presence of N-H proton changes ring-opening kinetics and may enable competing elimination pathways

Quantitative Differentiation Evidence for Dimethyl Aziridinium Relative to Comparators


Mechanistic Contrast in Hydrolysis: SN2 vs. SN1 Pathway Drives Stability and Product Distribution

Ab initio calculations reveal that the hydrolysis mechanism is determined by the alkyl substitution pattern. The 2,2-dimethylaziridinium cation undergoes hydrolysis through an SN1-type transition state, generating a planar carbocation intermediate, whereas unsubstituted and 2-methyl aziridinium cations hydrolyze via a concerted SN2 mechanism . This mechanistic divergence means that 2,2-dimethyl analogs exhibit rapid, uncontrolled hydrolysis and swift loss of alkylating activity, while the target N,N-dimethylaziridinium is expected to follow an SN2-like pathway, offering more predictable, nucleophile-dependent reactivity .

Hydrolysis mechanism
Class-level
SN2 pathway (N,N-dimethyl) vs. SN1 (2,2-dimethyl); stability difference reflected in estimated atmospheric half-life of 3.6 days vs. rapid hydrolysis
Supports controlled alkylation reactivity
Computational MP2/6-31G* study; biological half-life context from analog
Aziridinium Hydrolysis Reaction Mechanism Alkylating Agent Stability

DNA Sequence-Dependent Binding Specificity versus Non-Selective Alkylators

Molecular mechanics calculations demonstrate that the dimethylaziridinium ion (Az+) exhibits preferential physical association with DNA in a sequence- and conformation-dependent manner. Sequences containing G·C base pairs direct binding to the major groove, whereas A·T-rich sequences favor minor groove association . This contrasts with simple alkylating agents like dimethyl sulfate, which alkylate N7-guanine in a sequence-independent fashion and show linear reaction kinetics with DNA over time .

DNA binding selectivity
Reported
Preferential major-groove association with G·C sequences vs. minor-groove for A·T; non-selective alkylators like dimethyl sulfate react independently of sequence context
Enables sequence-dependent alkylation probe design
Molecular mechanics on B-form tetramer DNA
DNA Alkylation Sequence Specificity Molecular Mechanics

Validated Sub-ppm LC-MS Quantitation: Superior Analytical Sensitivity for Genotoxic Impurity Control

A validated LC-MS method with electrospray ionization achieves detection and quantitation of the dimethylaziridinium ion (DMA) at sub-ppm levels in diltiazem hydrochloride drug substance. The method meets a permissible limit of 1 µg/g (1 ppm) and has demonstrated detection capability down to approximately 0.07 ppm in manufacturing samples . This represents a significant advance over the previously published indirect TLC method, which lacks the sensitivity and specificity required for trace-level genotoxic impurity analysis .

LC-MS trace detection
Head-to-head
Quantitation at 1 ppm limit; detection demonstrated down to ~0.07 ppm in diltiazem hydrochloride matrix
Supports trace impurity monitoring
Column-switching HPLC-ESI-MS; indirect TLC inadequate for 1 ppm specification
Genotoxic Impurity LC-MS Pharmaceutical Analysis Diltiazem

Irreversible Active-Site Alkylation of Acetylcholinesterase with Catalytic Rate Enhancement

N,N-Dimethyl-2-phenylaziridinium irreversibly alkylates the anionic subsite of acetylcholinesterase, leading to a >500-fold acceleration of the acylation step for non-ionic acetic esters while leaving the deacylation rate unchanged . The spontaneous decomposition half-life of the aziridinium ion under physiological conditions is approximately 8.5 minutes, necessitating fresh preparation for kinetic studies . This catalytic perturbation is a structurally specific effect not observed with bulkier or unsubstituted aziridinium analogs.

AChE acylation boost
Reported
≥500-fold increase in acylation rate constant after aziridinium modification; deacylation unchanged
Mechanistic probe for serine hydrolase substrate channeling
Bovine erythrocyte AChE, 25°C, pH 7.4; fresh preparation required (t₁/₂ ~8.5 min)
Acetylcholinesterase Affinity Labeling Enzyme Kinetics Chemical Biology Probe

High-Value Application Scenarios for Dimethyl Aziridinium Based on Quantitative Evidence


Genotoxic Impurity Control in Diltiazem Hydrochloride API Manufacturing

Procurement of dimethyl aziridinium as an analytical reference standard is essential for quality control laboratories implementing the validated LC-MS method (Analyst, 2000). The compound is the cyclized, reactive impurity of the synthetic reagent N,N-dimethylaminoethyl chloride (DMC). With a regulatory permissible limit of 1 ppm, the validated method reliably detects the analyte at levels as low as 0.07 ppm , providing a defensible compliance strategy for ANDA and NDA submissions.

Mechanistic Studies of DNA Alkylation Site Specificity

Researchers investigating sequence-dependent DNA damage can employ dimethyl aziridinium as a model alkylator whose physical binding preference for G·C-rich major groove versus A·T-rich minor groove has been computationally established . This enables comparative studies with non-selective methylating agents to elucidate the role of pre-alkylation binding in mutagenic outcomes.

Active-Site Chemical Biology Probe for Acetylcholinesterase

N,N-Dimethyl aziridinium derivatives serve as affinity labels that irreversibly alkylate the anionic subsite of acetylcholinesterase. The resulting >500-fold acceleration of acylation kinetics provides a unique tool for dissecting the contributions of individual active-site residues to substrate turnover, useful in both academic enzymology and inhibitor screening campaigns.

Application
Selection Property
Validation Focus
Pharmaceutical impurity trace analysis
Sub-ppm detection sensitivity
LC-MS method specificity in API matrix
DNA alkylation site-selectivity studies
Sequence-dependent binding specificity
Comparative binding geometry with non-selective alkylators
Serine hydrolase active-site labeling
Catalytic rate perturbation
Acylation rate enhancement upon alkylation
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